Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
Description
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a nitro group at the 4-position and a methyl ester at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The nitro group, a strong electron-withdrawing substituent, enhances reactivity in electrophilic substitution reactions and influences the compound’s binding affinity in biological systems . Synthetically, it can be derived via diazotization or coupling reactions starting from amino-substituted precursors, as seen in related benzo[b]thiophene derivatives . Potential applications include antiviral agents and plant growth regulators, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
methyl 4-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEKXWDIHCBEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731585 | |
| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-87-2 | |
| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Condensation and Functionalization
A prevalent approach involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions. This route is favored for its straightforwardness and high yield efficiency.
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: Ambient (~25°C)
- Duration: Approximately 17 hours
- Yield: Up to 95%
- Mix methyl thioglycolate and 2-chloro-5-nitrobenzaldehyde in DMF.
- Add K₂CO₃ as a base.
- Stir at room temperature for an extended period (~17 hours).
- Quench in ice-water, filter, and dry to obtain the ester.
This method yields a high purity product, confirmed via NMR and IR spectroscopy, with the ester functional group intact. The process benefits from reagent stoichiometry control, particularly maintaining a 1:1.2 molar ratio of aldehyde to base for optimal yields.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the condensation process, reducing reaction times significantly while maintaining high yields.
- Microwave Power: 100 W
- Temperature: 150°C
- Duration: 15–75 minutes
- Solvent: Toluene or suitable polar solvent
- Yield: Approximately 88–95%
- Rapid reaction times
- Improved energy efficiency
- Scalability potential
Studies indicate that microwave-assisted synthesis enhances reaction kinetics, with yields comparable or superior to conventional heating. This method is particularly advantageous for high-throughput synthesis and library generation.
Nitration and Functional Group Modification
Post-synthesis nitration of the benzo[b]thiophene core allows for regioselective introduction of the nitro group at the 4-position.
- Reagent: Fuming nitric acid or concentrated nitric acid
- Temperature: Controlled (0–25°C)
- Duration: 2–4 hours
- Solvent: Acetic acid or sulfuric acid as solvent medium
- The nitro group directs electrophilic substitution to the 4-position due to electronic effects.
- Excess nitrating agent can lead to poly-nitration, thus precise control is necessary.
Regioselectivity is confirmed via NMR and mass spectrometry, with typical yields around 70–80%. Side reactions are minimized through temperature control and reagent stoichiometry.
Carboxylation and Ester Hydrolysis
Conversion of methyl esters to carboxylic acids involves hydrolysis under basic or acidic conditions, facilitating subsequent functionalization.
- Base Hydrolysis: Lithium hydroxide in methanol/water at 80°C for 4 hours
- Acid Work-up: Hydrochloric acid (0.5 M) at room temperature
- Yield: Approximately 80–90%
Hydrolysis proceeds smoothly with high yield and purity, confirmed via IR (C=O stretch) and NMR. The process is scalable and adaptable for subsequent derivatizations.
Alternative Routes and Derivatives
Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in acetic acid, following initial hydrolysis to the acid form, yields brominated derivatives suitable for further cross-coupling reactions.
Bromination is regioselective owing to directing effects of the nitro group, with yields around 75%. This intermediate facilitates synthesis of more complex derivatives.
Data Summary Table
| Method | Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Conventional condensation | Methyl thioglycolate + 2-chloro-5-nitrobenzaldehyde | DMF, K₂CO₃, 17h, RT | 95 | High efficiency, scalable |
| Microwave-assisted | Same as above | Microwave, 150°C, 15–75 min | 88–95 | Rapid, energy-efficient |
| Nitration | Nitric acid, acetic acid | 0–25°C, 2–4h | 70–80 | Regioselective at 4-position |
| Hydrolysis | Lithium hydroxide in MeOH/H₂O | 80°C, 4h | 80–90 | Converts ester to acid |
| Bromination | NBS in acetic acid | 55°C, 27h | 75 | For halogenated derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The reduction of the nitro group yields methyl 4-aminobenzo[b]thiophene-2-carboxylate.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate is primarily recognized for its role in the development of kinase inhibitors and other therapeutic agents. The presence of both nitro and carboxylate functional groups enhances its potential as a precursor for various bioactive compounds.
Case Study: Kinase Inhibition
Research has shown that derivatives of this compound can selectively inhibit kinases involved in cancer progression. For instance, certain analogs have demonstrated potent activity against MK2 kinase, which plays a crucial role in cellular signaling pathways related to cancer cell proliferation and metastasis .
Materials Science
In materials science, this compound is utilized in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties. The compound's structure allows it to be incorporated into various polymeric systems, enhancing their conductivity and stability.
Applications in Organic Electronics
The compound's derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for improving the efficiency of these technologies .
Biological Studies
This compound and its derivatives have been investigated for their biological activities , particularly their potential as anticancer agents and antimicrobial compounds.
Anticancer Activity
Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines. Its derivatives have shown the ability to target specific kinases, such as PIM kinases and MAPK pathways, which are critical in tumorigenesis .
Antimicrobial Properties
In addition to anticancer properties, some derivatives exhibit antimicrobial activity against a range of bacterial strains. This highlights their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 4-nitrobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of the target enzymes, leading to various biological effects, including the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric effects of substituents on the benzo[b]thiophene scaffold significantly alter chemical behavior:
Key Insights :
- Nitro vs. Fluoro: The nitro group (NO₂) offers greater electron withdrawal than fluorine, making the former more reactive in nucleophilic aromatic substitution but less stable under reducing conditions .
- Sulfonamide vs. Ester: Bulky sulfonamide groups (e.g., morpholinosulfonyl) improve binding to biological targets but may reduce solubility compared to ester groups .
Physical and Chemical Properties
Data collated from analytical studies (e.g., IR, NMR, elemental analysis):
*Predicted based on structural analogs.
Observations :
Biological Activity
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate (CAS No. 34084-87-2) is a compound characterized by its unique structural features, including a nitro group and a thiophene ring. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.
Chemical Structure and Properties
This compound has the following properties:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 237.23 g/mol
- Appearance : White powder
The presence of the nitro group (–NO) and the thiophene ring suggests that this compound may exhibit significant reactivity and potential biological activity due to its aromatic structure and functional groups.
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies indicate that it may interact with various biological macromolecules. The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways. Furthermore, thiophene derivatives are known to exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties .
Antimicrobial Properties
Research has shown that compounds containing thiophene rings often possess antimicrobial properties. This compound's structural similarity to other biologically active thiophenes suggests it could also exhibit such activity. For instance, related compounds have been documented to inhibit bacterial growth, making them candidates for further investigation in antibiotic development .
Inhibition of Kinases
The compound's structural features position it as a potential inhibitor of kinases involved in various signaling pathways. Kinases are critical targets in drug discovery, particularly for inflammatory diseases and cancer therapy. The presence of the nitro group may enhance its ability to bind to kinase active sites, thus inhibiting their function .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
This table highlights that while this compound shares certain characteristics with other biologically active compounds, its specific interactions and efficacy require further investigation.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for Methyl 4-nitrobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yields?
The synthesis typically involves three stages: (1) formation of the benzo[b]thiophene core via cyclization, (2) nitration at the 4-position, and (3) esterification at the 2-carboxyl position. A common method employs electrophilic aromatic substitution using nitric acid/sulfuric acid for nitration, followed by esterification with methanol under acidic catalysis. Yields depend on nitration regioselectivity, which is sensitive to temperature and solvent polarity. For example, excess nitric acid at 0–5°C minimizes byproducts like 3-nitro isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.
Q. How is this compound characterized structurally, and what analytical methods are essential?
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., nitro group deshields adjacent protons; aromatic protons appear as distinct multiplets). ¹³C NMR identifies carbonyl (C=O, ~165–170 ppm) and nitro-group-adjacent carbons (~140–150 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₇NO₄S requires C 49.79%, H 2.92%, N 5.80%) .
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ~241 for [M]⁺) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) .
Q. What are the reactivity trends of this compound under basic vs. acidic conditions?
- Acidic Conditions : The nitro group directs electrophilic substitution (e.g., sulfonation at the 5-position). Hydrolysis of the ester to the carboxylic acid occurs slowly in concentrated HCl .
- Basic Conditions : Saponification of the ester to the carboxylate is rapid (e.g., NaOH/ethanol). The nitro group stabilizes the aromatic ring against nucleophilic attack, but strong bases may reduce nitro to amine under high temperatures .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during nitration to minimize 3-nitro isomer formation?
Regioselectivity is controlled by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitronium ion (NO₂⁺) reactivity, favoring 4-nitration.
- Temperature : Low temperatures (0–5°C) slow competing side reactions.
- Directing Groups : Pre-functionalization (e.g., introducing electron-withdrawing groups) can block undesired positions. Computational modeling (DFT) of charge distribution on the benzo[b]thiophene core aids in predicting substitution sites .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Step 1 : Verify purity via HPLC (≥95% purity reduces artifacts).
- Step 2 : Compare experimental data with literature (e.g., methyl 4-bromobenzo[b]thiophene-2-carboxylate in ). Discrepancies may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between para- and meta-substituted isomers .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
- Derivatization : Convert the ester to amides or hydrazides for bioactivity screening. For example, coupling with p-toluidine via EDC/HOBt yields analogs with enhanced solubility .
- Targeted Modifications : Reduce the nitro group to an amine for further functionalization (e.g., Pd/C hydrogenation) to access pharmacophores like sulfonamides .
- Biological Testing : Prioritize assays for kinase inhibition or antibacterial activity, given the structural similarity to bioactive thiophene derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
